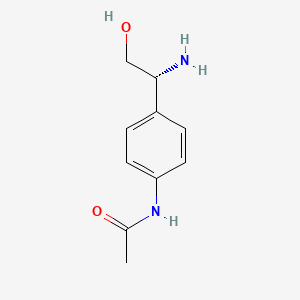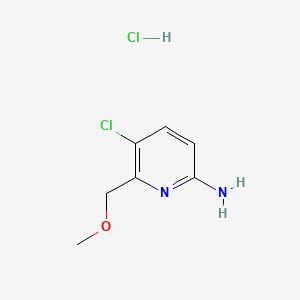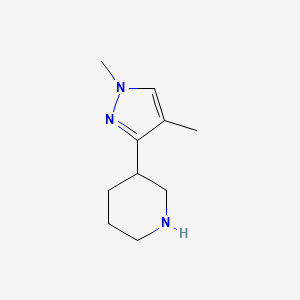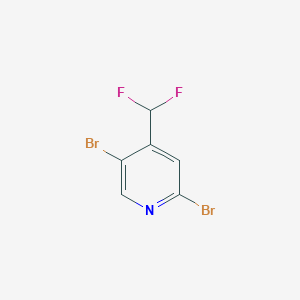
2,5-Dibromo-4-(difluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Dibromo-4-(difluoromethyl)pyridine: is a halogenated pyridine derivative with the molecular formula C6H3Br2F2N and a molecular weight of 286.9 g/mol . This compound is characterized by the presence of two bromine atoms and a difluoromethyl group attached to a pyridine ring. It is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions:
Bromination of Pyridine: The synthesis of 2,5-Dibromo-4-(difluoromethyl)pyridine can begin with the bromination of pyridine
Introduction of Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone under appropriate reaction conditions.
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale bromination and difluoromethylation reactions, optimized for high yield and purity. These methods may utilize continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions:
Substitution Reactions: 2,5-Dibromo-4-(difluoromethyl)pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium amide, thiols, and other nucleophiles.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.
Oxidation and Reduction Products: These reactions can lead to the formation of pyridine N-oxides or reduced pyridine derivatives.
科学的研究の応用
Chemistry: 2,5-Dibromo-4-(difluoromethyl)pyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its unique structure allows for the exploration of new biological activities and therapeutic applications .
Industry: In the agrochemical industry, this compound is used to develop new pesticides and herbicides. Its halogenated structure contributes to the efficacy and stability of these products .
作用機序
The mechanism of action of 2,5-Dibromo-4-(difluoromethyl)pyridine depends on its specific applicationThese interactions can modulate biological pathways and lead to desired therapeutic or pesticidal effects .
類似化合物との比較
2,5-Dibromo-4-(trifluoromethyl)pyridine: This compound is similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-4-(difluoromethyl)pyridine: This compound has only one bromine atom and a difluoromethyl group.
Uniqueness: 2,5-Dibromo-4-(difluoromethyl)pyridine is unique due to the presence of both bromine atoms and the difluoromethyl group, which confer distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and valuable in various applications .
特性
分子式 |
C6H3Br2F2N |
|---|---|
分子量 |
286.90 g/mol |
IUPAC名 |
2,5-dibromo-4-(difluoromethyl)pyridine |
InChI |
InChI=1S/C6H3Br2F2N/c7-4-2-11-5(8)1-3(4)6(9)10/h1-2,6H |
InChIキー |
RAWOUVWQPRMOPD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Br)Br)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



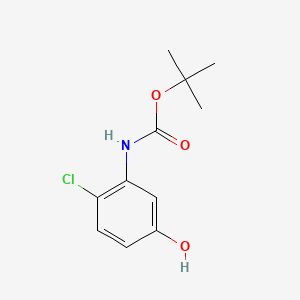
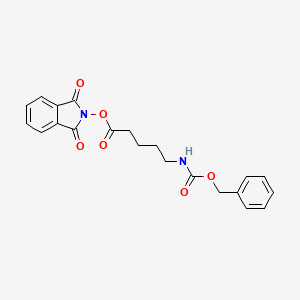
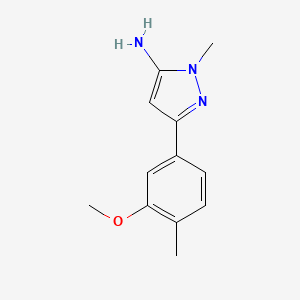
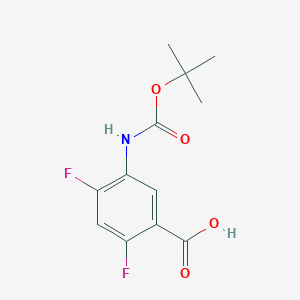
![methyl5-oxo-5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B13580948.png)
![3-{3-[(6-azidohexyl)amino]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}piperidine-2,6-dione](/img/structure/B13580951.png)
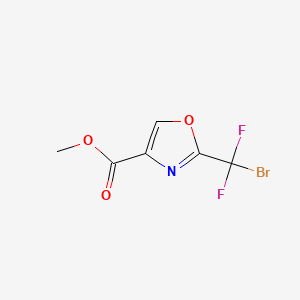

![1-[1-(1-methyl-1H-pyrazol-3-yl)cyclopropyl]methanamine](/img/structure/B13580978.png)
